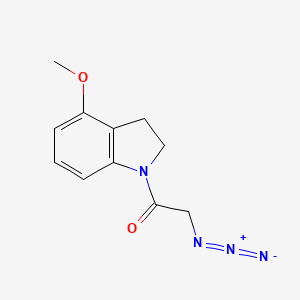
2-Azido-1-(4-méthoxyindolin-1-yl)éthan-1-one
Vue d'ensemble
Description
“2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one” is a chemical compound that contains an azide group (-N3), a methoxy group (-OCH3), and an indolinyl group (a type of nitrogen-containing heterocycle). The presence of these functional groups suggests that this compound could have interesting reactivity and potentially useful properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indolinyl ring, the azide group, and the methoxy group. These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule .Chemical Reactions Analysis
The azide group is known for its high reactivity and can participate in various chemical reactions, such as the Staudinger reaction or Click Chemistry. The methoxy group might be involved in reactions if conditions for demethylation are met .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the azide group could contribute to its reactivity, while the methoxy group could influence its solubility in different solvents .Applications De Recherche Scientifique
Agents neuroprotecteurs
Les dérivés d'indoline, tels que la « 2-Azido-1-(4-méthoxyindolin-1-yl)éthan-1-one », ont été conçus, synthétisés et évalués biologiquement en tant qu'agents neuroprotecteurs multifonctionnels pour lutter contre l'accident vasculaire cérébral ischémique . Ils ont montré des effets protecteurs significatifs contre la mort des cellules RAW 264.7 induite par H2O2 .
Essai antioxydant
Dans les essais antioxydants, les dérivés d'indoline ont montré des effets protecteurs significatifs . Cela suggère que la « this compound » pourrait être utilisée dans la recherche liée au stress oxydatif et aux maladies associées .
Traitement de l'accident vasculaire cérébral ischémique
Certains dérivés d'indoline ont montré des résultats prometteurs dans le traitement de l'accident vasculaire cérébral ischémique . Ils ont significativement augmenté le taux de survie cellulaire dans les dommages neuronaux induits par la privation/reperfusion en oxygène et glucose (OGD/R) . Cela suggère que la « this compound » pourrait potentiellement être utilisée dans le développement de traitements pour l'accident vasculaire cérébral ischémique .
Mécanisme D'action
The reactivity of 2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one is due to the presence of the azide group, which is capable of undergoing a variety of reactions. The azide group is highly reactive and can undergo a variety of reactions such as nucleophilic substitution, elimination, and addition reactions. In addition, the presence of the methylene bridge in the molecule allows for the formation of various ring structures, which can be used in the synthesis of various heterocyclic compounds.
Biochemical and Physiological Effects
Due to its reactivity, 2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one has been studied for its potential biochemical and physiological effects. It has been shown to have antimicrobial activity and can be used to inhibit the growth of various microorganisms. In addition, 2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one has been shown to have anti-inflammatory and analgesic properties, as well as to possess antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one in lab experiments is its high reactivity, which makes it an ideal reagent for a variety of organic reactions. In addition, it is relatively easy to synthesize and can be obtained in high yields. However, the reactivity of 2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one can also be a disadvantage, as it can lead to the formation of unwanted byproducts.
Orientations Futures
The potential applications of 2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one in scientific research are numerous and there are many possible future directions for its use. For example, it could be used in the synthesis of more complex heterocyclic compounds and in the development of new drugs and therapeutic agents. In addition, it could be used in the synthesis of new materials with unique properties, such as those used in nanotechnology. Finally, 2-Azido-1-(4-methoxyindolin-1-yl)ethan-1-one could be used in the synthesis of more efficient catalysts for various organic reactions.
Safety and Hazards
Propriétés
IUPAC Name |
2-azido-1-(4-methoxy-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-10-4-2-3-9-8(10)5-6-15(9)11(16)7-13-14-12/h2-4H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCYRAUMOBXIMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCN2C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Azidoethyl)-6-methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1491187.png)
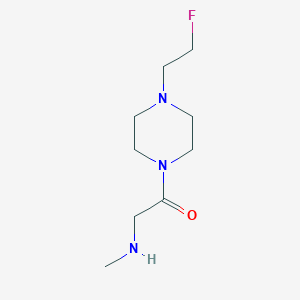

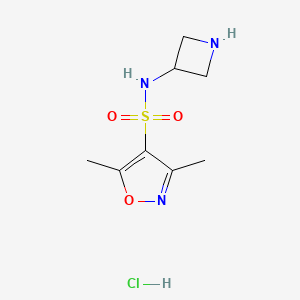
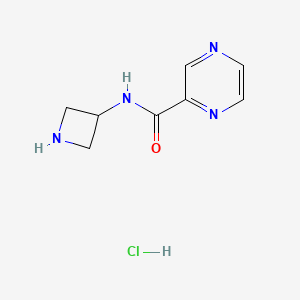

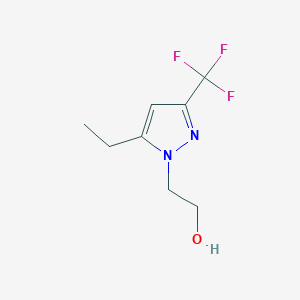
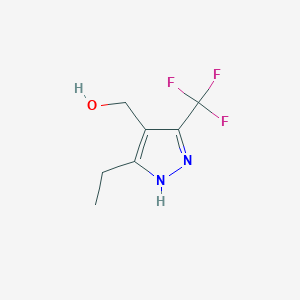
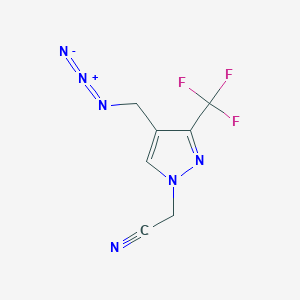

![2-(3-(pyridin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1491204.png)


